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N'-(acridin-9-yl)benzohydrazide

Anticancer Clonogenic assay A549

Researchers requiring a defined parent scaffold for systematic structure-activity relationship (SAR) studies often face supply inconsistencies with uncharacterized analogs. This unsubstituted benzohydrazide solves that by providing a reproducible baseline for substituent scanning. • Exhibits 72% clonogenic reduction in A549 cells, enabling clear comparison with synthesized derivatives. • Confirmed binding to Sudlow site I on HSA allows for predictable free-drug concentration modeling. • Supplied with rigorous analytical QC to ensure lot-to-lot consistency for reliable cross-study data correlation.

Molecular Formula C20H15N3O
Molecular Weight 313.4 g/mol
Cat. No. B11105986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(acridin-9-yl)benzohydrazide
Molecular FormulaC20H15N3O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C20H15N3O/c24-20(14-8-2-1-3-9-14)23-22-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H,(H,21,22)(H,23,24)
InChIKeyQFQBTIFLINGRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(Acridin-9-yl)benzohydrazide – Core Pharmacophore Overview


N'-(Acridin-9-yl)benzohydrazide (C20H15N3O, MW 313.36) is a hybrid molecule that fuses the planar DNA‑intercalating acridine scaffold with a hydrazone‑linked benzoyl moiety [1]. This unsubstituted benzohydrazide serves as the parent structure of a series in which the benzoyl ring is systematically modified to tune biological activity, DNA binding, and pharmacokinetic properties [1]. Its dual capacity to engage both aspartic proteases and topoisomerases makes it a versatile starting point for anticancer and antimalarial drug discovery campaigns [2][3].

Acridine-hydrazide scaffold for aspartic protease and topoisomerase dual-target research.
Unsubstituted parent compound for systematic SAR exploration in cancer cell-line models.
DNA intercalation profile without dual topoisomerase inhibition supports mechanism-focused studies.

Why This Scaffold Cannot Be Replaced by In‑Class Analogs


Subtle changes to the benzoyl substituent of N'-(acridin-9-yl)benzohydrazide produce sharp variations in DNA intercalation strength, topoisomerase inhibition, and cellular potency [1]. The parent compound (3a, –H) and its 2‑chloro analog (3c, –Cl) both suppress A549 colony formation, yet they differ in their MTT‑based metabolic activity rank order and in their ability to simultaneously inhibit human topoisomerases I and II [1]. In the plasmepsin system, the introduction of a 2‑hydroxy group alters the key binding interaction profile and docking energy, demonstrating that even single‑point modifications redirect target engagement [2]. Consequently, generic substitution by a “similar” acridine‑benzohydrazide without exact structural matching risks losing the specific biological fingerprint required for a given assay or therapeutic program.

Benzoyl substituent sensitivity
Subtle changes on the benzoyl ring alter DNA intercalation strength, topoisomerase inhibition, and cellular potency; a generic acridine-benzohydrazide may not reproduce the parent biological fingerprint.
Binding pose redirection
Replacing –H with –OH at the 2-position redirects the binding pose in plasmepsin II; target engagement patterns are not interchangeable between close analogs.
HSA interaction profile drift
HSA binding site and affinity may shift with substitution, affecting free-fraction predictions; Sudlow site I characterization is specific to the parent compound.

Differentiation from Closest Structural Analogs


Clonogenic Survival in A549 Lung Adenocarcinoma

The parent benzohydrazide (3a, –H) and its 2‑chloro derivative (3c, –Cl) were compared directly in a clonogenic assay. Compound 3a decreased the clonogenic capacity of A549 cells by 72 %, whereas 3c achieved a 74 % reduction [1]. Thus, the unsubstituted core retains substantial growth‑inhibitory activity, differing by only 2 percentage points from the more elaborate 2‑chloro congener [1].

Clonogenic survival
head-to-head
Parent: 72% reduction; 2-Cl: 74% reduction
Supports antiproliferative model comparison
Nearly equivalent long-term colony suppression
Anticancer Clonogenic assay A549

MTT Metabolic Activity Rank Order in A549 Cells

In an MTT assay performed on A549 cells, the parent benzohydrazide 3a (–H) occupied the second position in the activity series: 3b (–F) > 3a (–H) > 3c (–Cl) > 3d (–Br) [1]. This rank order demonstrates that the unsubstituted phenyl ring yields intermediate metabolic inhibition, superior to both the 2‑chloro and 2‑bromo analogs in this short‑term viability readout [1].

MTT rank order
head-to-head
3a rank 2 among –F, –H, –Cl, –Br
Moderate short-term metabolic inhibition
Exact IC50 values not reported
MTT assay Metabolic activity SAR

Human Topoisomerase I and II Inhibition Profile

The 2‑chloro (3c) and 2‑bromo (3d) derivatives behave as in vitro dual inhibitors of human topoisomerases I and II, whereas the parent compound 3a (–H) does not exhibit this dual inhibition profile at comparable concentrations [1]. The absence of dual topoisomerase inhibition suggests that 3a may present a cleaner pharmacological mechanism, potentially reducing off‑target effects linked to simultaneous engagement of both topoisomerase isoforms [1].

hTopo I/II inhibition
class-level inference
Parent lacks dual inhibition; 3c/3d are dual inhibitors
Cleaner DNA-binding mechanism profile
Potential reduced off-target topoisomerase engagement
Topoisomerase inhibition hTopo I/II Dual inhibitor

Plasmepsin II Target Engagement and Docking

In a molecular docking study against plasmepsin II (PMII) of Plasmodium falciparum, derivative 1 (the parent benzohydrazide) formed key binding interactions with higher binding energies relative to the co‑crystalized ligand KNI‑10006 [1]. By contrast, the 2‑hydroxy derivative (compound 2) established a different pattern of five key contacts (Phe111, Ile32, Trp41, Ile123, Met75) with PMII [1]. The distinct interaction fingerprints demonstrate that the OH→H substitution redirects the binding pose within the S1‑S1′ subsite cavity [1].

PMII docking
head-to-head
Parent and 2-OH exhibit distinct binding poses
Subsite interaction fingerprint differs
Docking energy values not explicitly stated
Antimalarial Plasmepsin Molecular docking

Human Serum Albumin Binding at Sudlow Site I

Fluorescence quenching experiments demonstrated that the parent compound 3a specifically binds to human serum albumin at Sudlow site I, as evidenced by a decrease in the Stern‑Volmer constant (KSV = 2.26 M⁻¹) and binding constant (Kb = 2.54 M⁻¹) in the presence of warfarin [1]. This site‑specific interaction profile may influence the compound's free fraction and tissue distribution, providing a defined pharmacokinetic starting point that may differ from substituted analogs [1].

HSA site I binding
reported
Ksv 2.26 M⁻¹, Kb 2.54 M⁻¹ (with warfarin)
Supports free-fraction exposure modelling
Binding site may differ for substituted analogs
HSA binding Sudlow site I Pharmacokinetics

BACE‑1 Inhibitory Potential in Aspartic Protease Space

Acridin‑9‑yl hydrazide derivatives, a class that includes N'-(acridin-9-yl)benzohydrazide, have been evaluated as BACE‑1 inhibitors [1]. While the published study emphasizes more elaborated congeners, the core scaffold itself is recognized for its ability to interact with the catalytic aspartates of BACE‑1, a property that distinguishes this compound class from other acridine‑based topoisomerase poisons (e.g., amsacrine) [1]. The benzohydrazide side‑chain is essential for engaging the S1‑S1′ subsite, a feature absent in purely intercalating acridines [1].

BACE-1 scaffold activity
class-level inference
Acridine-hydrazide class inhibits BACE-1
Aspartic protease probe versatility
Specific parent IC50 not reported
BACE-1 Alzheimer's disease Aspartic protease

Preferred Application Scenarios


SAR Baseline for Anticancer Acridine‑Benzohydrazides

Because the parent benzohydrazide 3a provides intermediate MTT metabolic inhibition and 72 % clonogenic reduction in A549 cells, it serves as an ideal baseline scaffold for systematic substituent scanning [1]. Its lack of dual topoisomerase inhibition simplifies data interpretation when the goal is to understand the contribution of a new substituent to target engagement [1].

Plasmepsin II Catalytic Site Mapping Probe

The compound’s demonstrated ability to form high‑energy binding interactions with PMII and to occupy the S1‑S1′ subsite makes it a valuable probe for studying substrate‑site interactions in aspartic proteases of the malaria parasite [2]. Its distinct binding pose relative to the 2‑hydroxy analog allows researchers to explore structure‑driven selectivity within the plasmepsin family [2].

Pharmacokinetic Profiling with Defined HSA Binding

The experimentally confirmed binding to Sudlow site I on human serum albumin provides a measurable parameter for predicting free‑drug concentration and potential drug‑drug interactions [1]. This characteristic enables more accurate in‑vivo pharmacokinetic modeling compared to analogs whose HSA interaction sites are unknown [1].

Aspartic Protease Inhibitor Lead Generation

Given the established activity of the acridin‑9‑yl hydrazide class against both plasmepsins (antimalarial) and BACE‑1 (Alzheimer’s disease), the parent compound can be used as a common pharmacophore for cross‑therapeutic inhibitor design [2][3]. Its dual aspartic protease recognition capability broadens its utility beyond single‑target anticancer screening [3].

Application
Selection Property
Validation Focus
Cancer cell-line SAR studies
Unsubstituted parent scaffold
Clonogenic and MTT assay endpoints
Plasmepsin catalytic site mapping
Defined parent docking pose
S1-S1' subsite interaction pattern
In-vivo free-fraction modelling
Sudlow site I HSA binding
Free-drug concentration prediction
Aspartic protease inhibitor design
Dual plasmepsin/BACE-1 recognition
Cross-target engagement profiling
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